molecular formula C23H24N4O6 B5227727 Ethyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B5227727
M. Wt: 452.5 g/mol
InChI Key: XOVKNOZHFZWNIW-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a piperazine ring substituted with a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include amine derivatives.

    Substitution: Products vary depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as a tyrosinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

ethyl 4-[3-[4-(4-nitrophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c1-2-33-23(30)16-3-5-18(6-4-16)26-21(28)15-20(22(26)29)25-13-11-24(12-14-25)17-7-9-19(10-8-17)27(31)32/h3-10,20H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVKNOZHFZWNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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